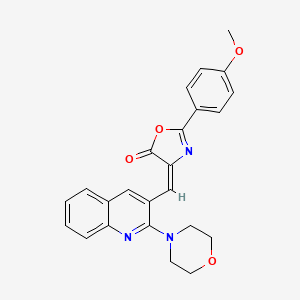
(E)-2-(4-methoxyphenyl)-4-((2-morpholinoquinolin-3-yl)methylene)oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(4-methoxyphenyl)-4-((2-morpholinoquinolin-3-yl)methylene)oxazol-5(4H)-one, commonly known as MMQO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. MMQO has shown promising results in scientific research for its potential use in treating various diseases.
作用機序
The mechanism of action of MMQO is not fully understood. However, it has been proposed that MMQO exerts its anti-cancer effects by inducing apoptosis in cancer cells. It has also been suggested that MMQO inhibits the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. MMQO has been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
MMQO has shown significant biochemical and physiological effects in scientific research. It has been found to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6. MMQO has also been found to inhibit the growth of cancer cells by inducing apoptosis. It has been shown to disrupt the cell membranes of bacteria and fungi, leading to their death.
実験室実験の利点と制限
MMQO has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in treating various diseases. However, there are some limitations to using MMQO in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to optimize its use. Additionally, more research is needed to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for MMQO research. One area of interest is its potential use in treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. MMQO has also shown potential in treating bacterial and fungal infections. Future research could focus on optimizing its use in these areas. Additionally, more research is needed to determine its safety and efficacy in humans, which could lead to its development as a therapeutic agent.
合成法
The synthesis of MMQO is a multi-step process that involves the reaction of 2-aminoquinoline with 4-methoxybenzaldehyde in the presence of acetic acid and ethanol to produce 2-(4-methoxyphenyl)quinoline. The next step involves the reaction of 2-(4-methoxyphenyl)quinoline with ethyl oxalyl chloride to produce ethyl 2-(4-methoxyphenyl)quinoline-3-carboxylate. The final step involves the reaction of ethyl 2-(4-methoxyphenyl)quinoline-3-carboxylate with morpholine and formic acid to produce MMQO.
科学的研究の応用
MMQO has shown potential in scientific research for its use in treating various diseases. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. MMQO has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. MMQO has shown promising results in treating bacterial and fungal infections.
特性
IUPAC Name |
(4E)-2-(4-methoxyphenyl)-4-[(2-morpholin-4-ylquinolin-3-yl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-29-19-8-6-16(7-9-19)23-26-21(24(28)31-23)15-18-14-17-4-2-3-5-20(17)25-22(18)27-10-12-30-13-11-27/h2-9,14-15H,10-13H2,1H3/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUPZXYTIFHBSB-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CC3=CC4=CC=CC=C4N=C3N5CCOCC5)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=N/C(=C/C3=CC4=CC=CC=C4N=C3N5CCOCC5)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-2-(4-Methoxyphenyl)-4-{[2-(morpholin-4-YL)quinolin-3-YL]methylidene}-4,5-dihydro-1,3-oxazol-5-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

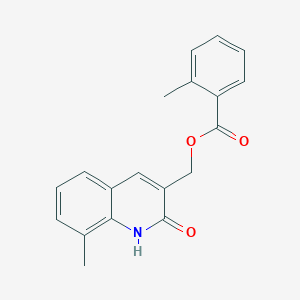
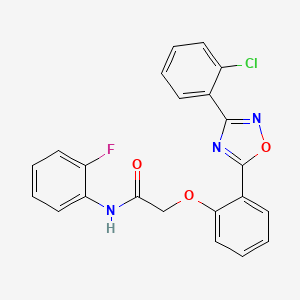
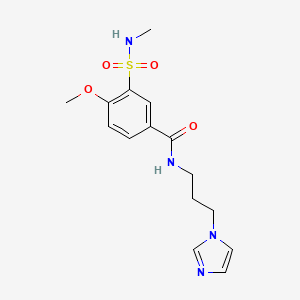
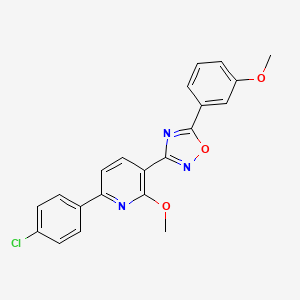



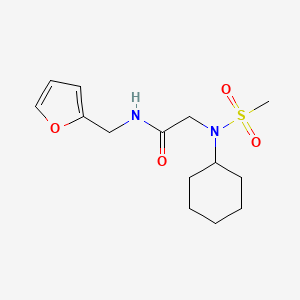
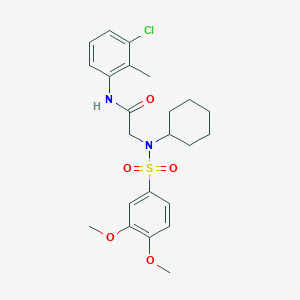
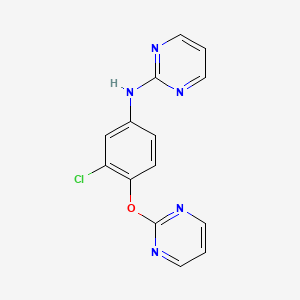
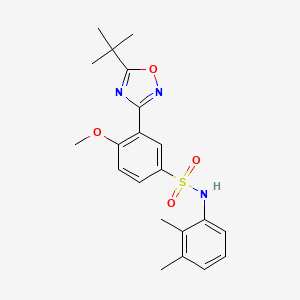
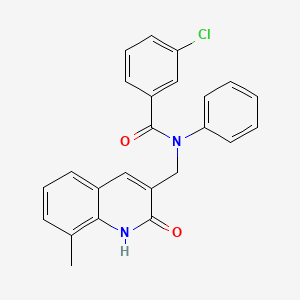
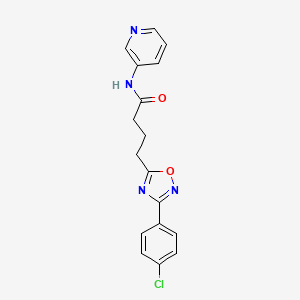
![1-[1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-3-carbonyl]-4-methylpiperazine](/img/structure/B7717258.png)